Methyl 3-bromo-4-fluoro-5-hydroxybenzoate
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Overview
Description
Methyl 3-bromo-4-fluoro-5-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-fluoro-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination and fluorination of methyl 4-hydroxybenzoate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-fluoro-5-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methoxy group under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Halogenating agents like bromine or iodine.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a quinone derivative.
Scientific Research Applications
Methyl 3-bromo-4-fluoro-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-fluoro-5-hydroxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and hydroxyl groups allows the compound to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-hydroxybenzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Methyl 4-fluoro-3-hydroxybenzoate: Lacks the bromine atom, which may influence its chemical properties and applications.
Methyl 3-bromo-4-methoxybenzoate:
Uniqueness
Methyl 3-bromo-4-fluoro-5-hydroxybenzoate is unique due to the combination of bromine, fluorine, and hydroxyl groups on the aromatic ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-bromo-4-fluoro-5-hydroxybenzoate is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of substituents: a bromine atom, a fluorine atom, and a hydroxyl group attached to a benzoate structure. The molecular formula is C8H7BrF3O3. The presence of these halogens enhances the compound's lipophilicity and may impart specific pharmacological properties, making it suitable for various applications in drug development and materials science.
The biological activity of this compound is primarily attributed to its interactions with biological targets. The compound may act through the following mechanisms:
- Enzyme Inhibition : The halogen substituents can enhance binding interactions with enzymes, potentially inhibiting their activity. This characteristic positions the compound as a candidate for further exploration in enzyme-related studies.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a potential candidate for developing new antibacterial agents.
- Anti-inflammatory Effects : Research indicates that it may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Research Findings
Several studies have investigated the biological activity of this compound. Key findings include:
- Antimicrobial Properties : A study demonstrated that this compound showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This interaction is hypothesized to be mediated by hydrogen bonding from the hydroxyl group and halogen bonding from the bromine and fluorine atoms .
- Case Studies : In vivo studies using animal models have shown promising results regarding the safety and efficacy of this compound in reducing inflammation and bacterial load, supporting its potential therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Differences | Biological Activity |
---|---|---|
Methyl 3-bromo-4-hydroxybenzoate | Lacks fluorine; may exhibit different reactivity. | Moderate antibacterial |
Methyl 4-fluoro-3-hydroxybenzoate | Lacks bromine; alters chemical properties. | Low antibacterial |
Methyl 3-bromo-4-methoxybenzoate | Lacks fluorine; affects biological activity. | Limited studies available |
Ethyl 3-bromo-4-fluorobenzoate | Ethyl group replaces methyl; different solubility. | Varies significantly |
The unique combination of bromine and fluorine atoms in this compound significantly influences its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H6BrFO3 |
---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
methyl 3-bromo-4-fluoro-5-hydroxybenzoate |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,1H3 |
InChI Key |
KLPBBOUJJSYOGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)F)O |
Origin of Product |
United States |
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